5H-Thiopyrano[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
254-72-8 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5H-thiopyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI Key |
AJZAXBNTNLBZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC2=NC=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Thiopyrano 2,3 D Pyrimidine and Its Derivatives
Strategies for the Construction of the 5H-Thiopyrano[2,3-d]pyrimidine Ring System
The assembly of the bicyclic this compound framework is achieved through various synthetic routes that strategically form the key C-S and C-C bonds of the thiopyran ring. The choice of strategy is often dictated by the desired substitution pattern and oxidation state of the final product.
A prominent strategy for synthesizing derivatives bearing a carbonyl group at the 5-position of the thiopyran ring involves intramolecular cyclization of functionalized pyrimidine (B1678525) precursors. This approach typically utilizes a pyrimidine bearing a thio-substituent at the 4-position, which is tethered to a chain capable of undergoing cyclization.
A common pathway begins with a 4-mercaptopyrimidine derivative. The thiol group is first S-alkylated with a reagent containing a carboxylic acid or ester functionality, such as an α-halo ester (e.g., ethyl chloroacetate). This reaction forms a key intermediate, a pyrimidin-4-ylthioacetate derivative. The subsequent and crucial step is an intramolecular cyclization to form the thiopyranone ring. This ring closure is typically an acid-catalyzed intramolecular acylation, often facilitated by strong dehydrating acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The reaction proceeds by activation of the carboxylic acid moiety, followed by an electrophilic attack onto the electron-rich C-5 position of the pyrimidine ring, leading to the formation of the 6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one core.
| Starting Pyrimidine | Alkylation Reagent | Cyclization Catalyst | Key Intermediate | Final Product |
|---|---|---|---|---|
| 2-Phenyl-4-mercaptopyrimidine | Ethyl chloroacetate | Polyphosphoric Acid (PPA) | Ethyl 2-((2-phenylpyrimidin-4-yl)thio)acetate | 2-Phenyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one |
| 2-Amino-4-mercaptopyrimidine | Chloroacetic acid | Eaton's Reagent | 2-((2-aminopyrimidin-4-yl)thio)acetic acid | 2-Amino-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one |
| 4-Mercaptopyrimidine-6-ol | Ethyl bromoacetate | Polyphosphoric Acid (PPA) | Ethyl 2-((6-hydroxypyrimidin-4-yl)thio)acetate | 4-Hydroxy-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-one |
More complex and versatile syntheses often start from highly functionalized pyrimidine precursors, allowing for the construction of diverse derivatives. A powerful approach involves the reaction of a 4-chloro-5-substituted pyrimidine with a sulfur-containing binucleophile.
For instance, 4-chloro-5-formylpyrimidines are excellent electrophilic starting materials. The synthesis proceeds via a two-step, one-pot sequence. First, the chlorine atom at the C-4 position is displaced by a sulfur nucleophile, such as the thiolate anion of methyl thioglycolate, in a nucleophilic aromatic substitution (SNAr) reaction. This forms a thioether intermediate. Second, in the presence of a base, the active methylene (B1212753) group of the thioglycolate moiety undergoes an intramolecular condensation with the adjacent formyl group at the C-5 position. This Knoevenagel-type condensation closes the thiopyran ring, which, after elimination of water, yields a this compound derivative. The versatility of this method lies in the ability to vary the substituents on the starting pyrimidine and to use different sulfur nucleophiles to introduce diversity into the final structure.
| Pyrimidine Precursor | Sulfur Reagent | Base/Solvent | Reaction Type | Product Class |
|---|---|---|---|---|
| 2-Amino-4-chloro-5-formylpyrimidine | Methyl thioglycolate | Potassium Carbonate / DMF | SNAr followed by Intramolecular Condensation | Methyl 2-amino-5H-thiopyrano[2,3-d]pyrimidine-6-carboxylate |
| 4-Chloro-2,6-dimethyl-5-formylpyrimidine | Thioglycolic acid | Triethylamine / Ethanol | SNAr followed by Intramolecular Condensation | 2,4-Dimethyl-5H-thiopyrano[2,3-d]pyrimidin-7(6H)-one |
| 4-Chloro-5-formylpyrimidine | Thiourea | Sodium Ethoxide / Ethanol | SNAr followed by Cyclization/Tautomerization | 2-Amino-5H-thiopyrano[2,3-d]pyrimidine |
Synthesis of Specific this compound Derivatives
The synthesis of derivatives with specific functional groups, such as amino substituents, often requires tailored synthetic routes that either introduce the group during the ring-forming step or utilize precursors already containing the desired functionality.
The introduction of an amino group, particularly at the C-6 position of the thiopyran ring, is frequently accomplished through multicomponent reactions (MCRs). These reactions offer high atom economy and procedural simplicity by combining three or more reactants in a single pot to form a complex product.
A classic approach is an adaptation of the Gewald aminothiophene synthesis. This reaction can be applied to pyrimidine-based starting materials such as thiobarbituric acid (2-thioxodihydropyrimidine-4,6(1H,5H)-dione). The reaction involves the condensation of thiobarbituric acid, an aldehyde, and an active methylene nitrile (e.g., malononitrile) in the presence of a catalytic amount of a base like morpholine (B109124) or piperidine. The mechanism is thought to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326) to form an arylidenemalononitrile. This electron-deficient alkene then undergoes a Michael addition with the enolizable thiobarbituric acid. The resulting adduct subsequently undergoes an intramolecular cyclization via attack of the sulfur atom onto one of the nitrile groups, followed by tautomerization to yield the highly functionalized 7-amino-5H-thiopyrano[2,3-d]pyrimidine derivative.
| Pyrimidine Component | Aldehyde Component | Active Methylene Nitrile | Catalyst/Solvent | Product |
|---|---|---|---|---|
| Thiobarbituric acid | Benzaldehyde | Malononitrile | Morpholine / Ethanol | 7-Amino-5-oxo-4-phenyl-4,5-dihydro-3H-thiopyrano[2,3-d]pyrimidine-6-carbonitrile |
| Thiobarbituric acid | 4-Chlorobenzaldehyde | Malononitrile | Piperidine / Reflux | 7-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydro-3H-thiopyrano[2,3-d]pyrimidine-6-carbonitrile |
| N,N-Dimethylbarbituric acid | Cyclohexanecarbaldehyde | Ethyl cyanoacetate | L-Proline / Water | Ethyl 7-amino-1,3-dimethyl-4-cyclohexyl-5-oxo-4,5-dihydro-3H-thiopyrano[2,3-d]pyrimidine-6-carboxylate |
Starting Materials and Optimized Reaction Conditions in this compound Synthesis
The successful synthesis of the this compound core and its derivatives is highly dependent on the selection of appropriate starting materials and the fine-tuning of reaction conditions.
Common Starting Materials:
Pyrimidine Precursors:
4-Mercaptopyrimidines: Key for intramolecular cyclizations leading to thiopyranone rings.
4-Chloropyrimidines: Excellent electrophiles, especially when activated by an electron-withdrawing group (e.g., -CHO, -CN) at the C-5 position.
Barbituric and Thiobarbituric Acids: Serve as the pyrimidine component in multicomponent reactions, providing an active methylene group and a pre-formed heterocyclic core.
Sulfur-Containing Reagents:
Thioglycolic Acid and its Esters: Provide the -S-CH₂-C(O)- unit for building the thiopyranone ring.
Malononitrile and Cyanoacetates: Act as the C-C-CN component in Gewald-type MCRs, leading to amino-substituted products.
Thiourea: Can act as a source of sulfur and an amino group in certain cyclization reactions.
Optimized Reaction Conditions: The optimization of reaction parameters such as catalyst, solvent, temperature, and time is critical for achieving high yields and purity. The table below summarizes typical conditions for the key synthetic strategies discussed.
| Reaction Type | Typical Catalyst | Common Solvents | Temperature Range (°C) | Typical Reaction Time (h) |
|---|---|---|---|---|
| Intramolecular Acylation | Polyphosphoric Acid (PPA), Eaton's Reagent | Neat (for PPA) or MeSO₃H | 80 - 140 | 1 - 5 |
| SNAr / Intramolecular Condensation | K₂CO₃, NaH, Triethylamine | DMF, THF, Ethanol | 25 - 100 | 4 - 24 |
| Multicomponent Reaction (Gewald-type) | Morpholine, Piperidine, L-Proline | Ethanol, Water, Acetonitrile | 25 - 80 (Reflux) | 2 - 12 |
Molecular Characterization and Structural Elucidation of 5h Thiopyrano 2,3 D Pyrimidine Compounds
Application of Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to the characterization of 5H-Thiopyrano[2,3-d]pyrimidine compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In derivatives of the related thiopyrano[2,3-d]thiazole scaffold, ¹H NMR spectra typically show characteristic signals for protons on the pyrimidine (B1678525) and thiopyran rings. The chemical shifts (δ) are influenced by the electronic environment, with protons adjacent to the electronegative nitrogen and sulfur atoms exhibiting distinct resonances. Similarly, ¹³C NMR provides signals for each unique carbon atom, including those in the heterocyclic rings and any substituents. For instance, in complex derivatives like 11-substituted 9-hydroxy-3,5,10,11-tetrahydro-2H-benzo nih.govresearchgate.netthiochromeno[2,3-d] xisdxjxsu.asiaresearchgate.netthiazole-2,5,10-triones, specific carbon signals can be unambiguously assigned using two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectra of thiopyrano[2,3-d]pyrimidine derivatives are expected to show characteristic absorption bands. Key vibrations include C=N stretching from the pyrimidine ring, C=C stretching from the aromatic portions, and C-S stretching associated with the thiopyran ring. In substituted analogues, additional peaks corresponding to groups like carbonyls (C=O), amines (N-H), or nitriles (C≡N) are readily identified. For example, in pyrano[2,3-d]pyrimidine derivatives (the oxygen analogues), carbonyl bands are observed in the 1610-1681 cm⁻¹ region, while N-H groups show bands around 3100-3400 cm⁻¹. xisdxjxsu.asianih.gov Similar absorptions are expected for the thiopyrano counterparts.
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the precise mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, helping to confirm the connectivity of the fused ring system.
Table 1: Representative Spectroscopic Data for a Thiopyrano[2,3-d]thiazole Derivative
| Technique | Compound | Observed Signals and Interpretation |
| ¹H NMR | 11-(4-bromophenyl)-9-hydroxy-3,5,10,11-tetrahydro-2H-benzo nih.govresearchgate.netthiochromeno[2,3-d] xisdxjxsu.asiaresearchgate.netthiazole-2,5,10-trione | Signals correspond to aromatic protons, protons on the thiopyran and thiazole (B1198619) rings, and the hydroxyl proton. Specific chemical shifts and coupling constants confirm the connectivity. |
| ¹³C NMR | 11-(4-bromophenyl)-9-hydroxy-3,5,10,11-tetrahydro-2H-benzo nih.govresearchgate.netthiochromeno[2,3-d] xisdxjxsu.asiaresearchgate.netthiazole-2,5,10-trione | Resonances for carbonyl carbons, aromatic carbons, and carbons within the fused heterocyclic system are observed at characteristic chemical shifts. researchgate.net |
| IR | General Pyrano[2,3-d]pyrimidine-thiones | Expected peaks for N-H stretching (~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=S stretching (~1030 cm⁻¹). xisdxjxsu.asia |
| MS | General Thiopyrano[2,3-d]pyrimidine derivatives | The molecular ion peak [M+H]⁺ would confirm the molecular weight. Fragmentation patterns would help elucidate the structure of substituents and the core scaffold. |
X-ray Crystallography for Precise Molecular Architecture Determination
While spectroscopic methods provide excellent evidence for structural assignment, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional architecture. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact spatial arrangement of atoms.
The application of X-ray crystallography has been crucial in confirming the structure of complex heterocyclic systems built upon the thiopyran ring. For example, the structure of certain novel thiopyrano[2,3-d]thiazole derivatives has been unequivocally established using this method. nih.gov The analysis not only confirms the core fused-ring structure but also elucidates the relative stereochemistry of chiral centers, which is often challenging to determine by spectroscopy alone.
The crystallographic data reveals the planarity or puckering of the different rings within the fused system. The thiopyran ring, for instance, can adopt various conformations (e.g., boat, chair, half-chair), and X-ray analysis can pinpoint the exact conformation present in the solid state. This information is vital for understanding the molecule's shape and how it might interact with biological targets. The crystal packing and intermolecular interactions, such as hydrogen bonding, are also revealed, providing insight into the solid-state properties of the compound. For the this compound scaffold, X-ray crystallography would serve as the ultimate proof of structure.
Table 2: Importance of X-ray Crystallography Data
| Parameter | Significance |
| Bond Lengths & Angles | Confirms the atom connectivity and hybridization states. Provides evidence for bond order and electronic effects. |
| Torsional Angles | Defines the conformation of the rings (e.g., planarity, puckering) and the orientation of substituents. |
| Stereochemistry | Unambiguously determines the relative and absolute configuration of stereogenic centers. |
| Intermolecular Interactions | Reveals hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal lattice structure. |
Computational and Theoretical Investigations of 5h Thiopyrano 2,3 D Pyrimidine and Analogs
Molecular Docking Studies in Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands with proteins, offering insights into the mechanism of action of potential drugs.
Research on analogs of 5H-Thiopyrano[2,3-d]pyrimidine has utilized molecular docking to explore their potential as therapeutic agents. For instance, derivatives of 2H-thiopyrano[2,3-b]quinoline have been studied for their binding affinity against the anticancer peptide CB1a (PDB ID: 2IGR). nih.gov The docking studies revealed that these compounds exhibit potential bioactivity with binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating a favorable interaction with the target protein. nih.gov
In another study, novel thiopyrano[2,3-d]thiazole derivatives were synthesized and evaluated as potential anticonvulsant agents. Molecular docking and molecular dynamics (MD) simulation studies suggested that some of these compounds have a strong affinity for the GABA-A receptor. bohrium.com Similarly, thiopyrano[2,3-d]thiazole-pyrazole hybrids have been investigated as inhibitors of human carbonic anhydrase (CA) IX and XII, which are implicated in cancer. Molecular docking studies showed that these hybrid molecules could successfully fit into the active sites of CA IX and CA XII enzymes. nih.gov
Furthermore, a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed as dual PI3Kα/mTOR inhibitors. researchgate.net Molecular docking simulations were performed to understand the binding modes of these compounds within the active site of PI3Kα. researchgate.net
The table below summarizes the findings of molecular docking studies on various analogs.
| Compound Series | Target Protein | Key Findings | Reference |
| 2H-Thiopyrano[2,3-b]quinoline derivatives | Anticancer peptide CB1a (PDB ID: 2IGR) | Binding affinities ranging from -5.3 to -6.1 Kcal/mol. | nih.gov |
| Thiopyrano[2,3-d]thiazole derivatives | GABA-A receptor | Strong affinity for the receptor, suggesting anticonvulsant potential. | bohrium.com |
| Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Carbonic Anhydrase IX and XII | Compounds successfully embedded in the active pockets of the enzymes. | nih.gov |
| 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | PI3Kα | Exploration of binding modes in the active site. | researchgate.net |
| Thieno[2,3-d] nih.govbohrium.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives | EGFR and PI3K | To predict their mechanism of action as anti-cancer agents. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.
QSAR studies have been conducted on various pyrimidine (B1678525) derivatives to elucidate the structural requirements for their activity. For example, a QSAR study on benzothiopyrano pyrimidine derivatives as anticancer agents identified several descriptors that influence their activity. atlantis-press.com The best QSAR equation derived from this study using Multiple Linear Regression (MLR) was: Log GI50 = 57.601 (qC11) – 63.343 (qC10) + 28.470 (EHOMO) – 37.374 (ELUMO) – 2.528. atlantis-press.com This equation highlights the importance of the charges on specific carbon atoms (qC10 and qC11) and the energies of the frontier molecular orbitals (HOMO and LUMO) in determining the anticancer activity. atlantis-press.com
In another study, QSAR analysis was performed on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Both MLR and Artificial Neural Network (ANN) methods were used to build the models. The ANN model showed superior predictive power with a correlation coefficient (R²) of 0.998, indicating a strong correlation between the descriptors and the VEGFR-2 inhibitory activity. nih.gov
A 3D-QSAR study on 2-arylpyrimidines and s-triazines as selective PDE4B inhibitors helped in identifying the structural features responsible for their selectivity. pjmhsonline.com Such studies are crucial for designing new inhibitors with enhanced potency and selectivity. pjmhsonline.com For a series of 2,4,6-trisubstituted pyrimidine derivatives with antimalarial activity, a QSAR model was developed that included the LUMO energy as a key descriptor. dergipark.org.tr
The following table presents a summary of QSAR studies on pyrimidine analogs.
| Compound Series | Biological Activity | QSAR Model Highlights | Reference |
| Benzothiopyrano pyrimidine derivatives | Anticancer (GI50) | Descriptors included atomic charges (qC10, qC11) and frontier orbital energies (EHOMO, ELUMO). | atlantis-press.com |
| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 inhibition | ANN model showed high predictive power (R² = 0.998). | nih.gov |
| 2-Arylpyrimidines and s-triazines | Selective PDE4B inhibition | 3D-QSAR identified structural features for selectivity. | pjmhsonline.com |
| 2,4,6-Trisubstituted pyrimidine derivatives | Antimalarial (pMIC) | The best equation model included LUMO energy as a descriptor. | dergipark.org.tr |
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the electronic properties and reactivity of molecules.
For a novel hydrazone of thieno[2,3-d]pyrimidine (B153573) clubbed with ninhydrin, DFT calculations were performed to understand its electronic properties. mdpi.com These calculations provided insights into the charge distribution and stabilization of the molecular structure. mdpi.com DFT has also been used to study pyrazino[2,3-d]pyrimidine, where the optimized molecular structure, vibrational frequencies, and NBO charges were calculated. derpharmachemica.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an important parameter that determines the chemical reactivity and stability of a molecule.
In the study of a thieno[2,3-d]pyrimidine derivative, the HOMO and LUMO levels were found to be mainly located over the π-system of the molecule. mdpi.com The energy of the electronic transition from HOMO to LUMO was calculated to be 2.5603 eV. The HOMO (−5.6777 eV) and LUMO (−3.1147 eV) energies were used to calculate various reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. mdpi.com
A QSAR study on benzothiopyrano pyrimidine derivatives also highlighted the significance of HOMO and LUMO energies in their anticancer activity. atlantis-press.com For a pyrazino[2,3-d]pyrimidine, FMO analysis was used to understand the electron density profile. derpharmachemica.com
The table below shows the calculated HOMO-LUMO data for a thieno[2,3-d]pyrimidine derivative. mdpi.com
| Parameter | Value |
| EHOMO | -5.6777 eV |
| ELUMO | -3.1147 eV |
| Energy Gap (ΔE) | 2.5603 eV |
| Ionization Potential (I) | 5.6777 eV |
| Electron Affinity (A) | 3.1147 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color code to represent the electrostatic potential on the surface of a molecule.
For a hydrazone-containing thieno[2,3-d]pyrimidine, the MEP map showed that the most electronegative regions (red) were located near the carbonyl carbons, while the electropositive regions (blue) were near the hydrogen atoms. researchgate.net This indicates that the carbonyl groups are susceptible to nucleophilic attack, and the hydrogen atoms are prone to electrophilic attack. The compound was found to have a high polar nature with a dipole moment of 5.5906 Debye. mdpi.com
In a study of a novel pyrimidine molecule, the MEP map revealed that the positive electrostatic potential was found over hydrogen atoms in N-CH3 and N-CH2 groups, while the negative potential was scattered over all oxygen atoms. semanticscholar.org This distribution of electrostatic potential is believed to be related to the biological activity of the drug. semanticscholar.org
Structure Activity Relationships Sar in 5h Thiopyrano 2,3 D Pyrimidine and Analogous Scaffolds
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 5H-Thiopyrano[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core and its appended moieties. Research into analogous scaffolds like thienopyrimidines and pyridothiopyranopyrimidines further corroborates these findings, highlighting key positions where modifications can drastically alter potency and selectivity.
For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives designed as potential PI3Kα kinase inhibitors, the substituents on a C-4 positioned benzene (B151609) ring were found to be critical for cytotoxic activity. nih.gov Compounds bearing electron-withdrawing groups such as chlorine, fluorine, or bromine generally exhibited superior activity compared to those with electron-donating groups like methoxy. nih.gov This suggests that the electronic properties of the substituent play a significant role in the molecule's interaction with its biological target.
Similarly, studies on pyridothiopyranopyrimidine-based multikinase inhibitors have underscored the importance of the 2-anilino side moiety. nih.gov This group is crucial for inhibitory efficacy against the KDR domain of VEGFR-2. nih.gov The deletion of the amino group or the insertion of a methylene (B1212753) spacer between the core and the aniline (B41778) ring led to a reduction in activity. nih.gov Furthermore, methylation of the anilino group also resulted in a loss of inhibitory function, indicating a strict requirement for a secondary amine at this position. nih.gov
Quantitative structure-activity relationship (QSAR) analyses performed on related thienopyrimidines have provided a broader understanding of the physicochemical properties that govern activity. These studies revealed that lipophilicity, electronic distribution, and steric effects are significant influencers of the antibacterial efficacy of these compounds. eurekaselect.com
The substitution pattern on the pyrimidine (B1678525) ring is a well-established determinant of biological activity. In a series of N-substituted pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines evaluated for activity against the MDA-MB-231 breast cancer cell line, the nature of the substituent on the N-phenyl ring led to varied inhibitory effects.
| Compound Name | Substituent on N-phenyl ring | IC50 against MDA-MB-231 (μM) |
|---|---|---|
| N-(o-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 2-Methyl | Data Not Specified |
| N-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 4-Methyl | Data Not Specified |
| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 2-Fluoro | Data Not Specified |
| N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 4-Fluoro | Data Not Specified |
| Compound l (structure unspecified in source) | Not Specified | 27.6 |
| Paclitaxel (Positive Control) | - | 29.3 |
Conformational Aspects and Stereochemistry in Ligand-Target Binding
The three-dimensional structure, including both the preferred conformation and the stereochemistry of chiral centers, is a critical determinant of how a ligand binds to its target protein. Molecular chirality can significantly impact target binding, metabolism, and distribution. nih.gov While specific stereochemical studies on the this compound core are limited, research on analogous and other heterocyclic compounds establishes the fundamental importance of these properties.
Molecular modeling and docking studies provide significant insights into the conformational requirements for binding. For example, the concave structure of the 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine (B153573) scaffold, an analogue, was found to align well with the B-ring of colchicine (B1669291) at its microtubule binding site. mdpi.com This spatial arrangement allows for specific hydrophobic interactions between the cyclohexene (B86901) ring of the ligand and amino acid residues like Leuβ246, Alaβ248, and Metβ257 in the binding pocket. mdpi.com
Docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives, another related scaffold, identified key interactions with amino acid residues such as ILE, LYS, VAL, PHE, TRP, and GLU within the CB1a protein. nih.govsemanticscholar.org The specific conformation adopted by the ligand dictates its ability to form these crucial hydrogen bonds and hydrophobic contacts, with binding affinities for the studied compounds ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org
Stereochemistry plays a pivotal role in biological activity, often because transport systems and target binding sites are stereoselective. nih.govnih.gov In studies of compounds unrelated to the thiopyranopyrimidine core, it was found that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin, displayed significant biological activity. nih.govresearchgate.net This difference was attributed to a stereoselective cellular uptake mechanism. nih.govnih.gov Such findings emphasize that the introduction of chiral centers into thiopyranopyrimidine derivatives could lead to enantiomers with significantly different biological profiles, a crucial consideration for future drug design.
The conformation of substituents can also be influenced by intramolecular forces. For example, an ortho-OH-substituted aryl substituent on a thiopyrano[2,3-d]thiazole scaffold was observed to cause a significant downfield shift for a nearby proton, likely due to intramolecular hydrogen bonding. nih.govresearchgate.net This type of interaction can lock the substituent into a specific orientation, which may be favorable or unfavorable for target binding.
Identification of Key Pharmacophoric Elements for Efficacy
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. Analysis of SAR data for this compound and its analogs allows for the identification of such key elements.
A recurrent and critical pharmacophoric feature for kinase inhibition is the ability to form hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. For pyridothiopyranopyrimidine-based VEGFR-2 inhibitors, a crucial interaction involves a double hydrogen bond: one from the nitrogen at position 3 of the pyrimidine ring and another from the adjacent secondary amine at the 2-position, both interacting with the backbone of residue C919 in the hinge region. nih.gov This establishes the N-3 atom of the pyrimidine ring and a hydrogen bond-donating substituent at the C-2 position as essential pharmacophoric elements.
QSAR studies on antimicrobial thienopyrimidines have generalized the pharmacophoric requirements to include optimal lipophilicity, specific electronic properties, and defined steric limitations. eurekaselect.comresearchgate.net This implies that a successful pharmacophore model must balance these characteristics to achieve potent activity.
Based on multiple studies, a composite pharmacophore for biologically active thiopyranopyrimidine derivatives can be proposed. Key elements often include:
A heterocyclic pyrimidine core capable of hydrogen bonding.
A hydrogen bond-donating group at position C2 or C4 (e.g., an anilino group). nih.govscielo.br
A substituent at C4 (e.g., a morpholino group) that can influence solubility and interactions. nih.govnih.gov
An appropriately substituted aryl ring that can engage in hydrophobic and electronic interactions with the target protein.
| Compound | Substituents | IC50 in MDA-MB-435 cells (nM) |
|---|---|---|
| 4 | 2-NH₂, 4-(4-methoxyphenyl)amino | 9.0 |
| 5 | 2-NH₂, 4-(4-(methylthio)phenyl)amino | < 40 |
| 6 | 2-NH₂, 4-(4-fluorophenyl)amino | 53-125 |
| 7 | 2-NH₂, 4-(3,4,5-trimethoxyphenyl)amino | < 40 |
| 8 | 2-CH₃, 4-(4-methoxyphenyl)amino | 53-125 |
Applications in Contemporary Drug Discovery and Medicinal Chemistry
Scaffold Optimization and Lead Compound Identification
The thiopyranopyrimidine scaffold serves as a versatile template for chemical modification to enhance biological activity and selectivity. Through systematic structure-activity relationship (SAR) studies, medicinal chemists have identified key structural features that govern the potency and target profile of these compounds.
One area of focus has been the development of anticancer agents. For instance, a series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a chromone (B188151) moiety were synthesized and evaluated for their cytotoxicity against several cancer cell lines. nih.gov SAR studies revealed that substitutions on the chromone ring significantly influenced antitumor activity. Specifically, the introduction of a carboxyl group at the C-6 position of the chromone was found to be beneficial. nih.gov The optimized compound from this series, 10j , demonstrated excellent inhibitory activity against mTOR and PI3Kα kinases, with IC50 values of 1.1µM and 0.92µM, respectively. nih.gov
In another study, the introduction of phenylpyridine-carboxamide scaffolds to the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core was found to be advantageous for cytotoxic activity. nih.gov Further modifications, such as the oxidation of the sulfur atom within the thiopyran ring, had varied impacts on the activity depending on the specific series of compounds, highlighting the nuanced nature of scaffold optimization. nih.gov
The related pyridothiopyranopyrimidine scaffold has also been optimized for multikinase inhibition. Research on these derivatives showed that a 2-anilino side moiety is crucial for interaction with the kinase insert domain receptor (KDR) of VEGFR-2. nih.gov Molecular docking studies suggested that this interaction is mediated by a double hydrogen bond between the pyrimidine (B1678525) scaffold and the aniline (B41778) NH group with the enzyme's hinge region. nih.gov Deletion of the amino group or the addition of a methylene (B1212753) spacer was found to reduce inhibitory efficacy. nih.gov
The table below summarizes key findings from scaffold optimization studies on thiopyranopyrimidine and related structures.
| Scaffold/Derivative | Modification | Biological Target/Assay | Key Finding | Reference |
| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Addition of chromone moiety with C-6 carboxyl group | mTOR/PI3Kα Kinase Inhibition | Enhanced antitumor activity. nih.gov | nih.gov |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Introduction of phenylpyridine-carboxamide scaffold | Cytotoxicity (A549, PC-3, MCF-7 cells) | Beneficial for cytotoxic activity. nih.gov | nih.gov |
| Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine | 2-anilino substitution | VEGFR-2 KDR Inhibition | Crucial for inhibitory activity. nih.gov | nih.gov |
| Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine | Deletion of amino group or addition of methylene spacer | VEGFR-2 KDR Inhibition | Reduced inhibitory efficacy. nih.gov | nih.gov |
Strategic Molecular Hybridization Approaches in Drug Design
Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, has been effectively employed to develop novel thiopyranopyrimidine-based therapeutic agents. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases like cancer.
A notable example involves the hybridization of the thiopyrano[2,3-d]thiazole scaffold with a pyrazole (B372694) moiety. nih.gov This strategy was pursued to create potential anticancer agents by combining the known biological activities of both heterocyclic systems. The pyrazole ring is a component of several established drugs, and its incorporation was intended to enhance the therapeutic profile of the thiopyrano[2,3-d]thiazole core. nih.gov The resulting hybrids, particularly compounds 7e and 7i , were identified as potent and selective inhibitors of human carbonic anhydrase IX and XII, enzymes that are highly expressed in many tumors and contribute to the cancer phenotype. nih.gov
Another application of this strategy is the synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that incorporate a chromone moiety. nih.gov Chromones are known to possess a wide range of biological activities, including anticancer properties. By linking the chromone structure to the thiopyranopyrimidine scaffold, researchers developed hybrid molecules with significant cytotoxicity against various cancer cell lines and inhibitory activity against key signaling kinases like PI3Kα and mTOR. nih.gov
Similarly, novel derivatives were created by attaching phenylpyridine/phenylpyrimidine-carboxamide scaffolds to the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core. nih.gov This hybridization resulted in compounds with moderate cytotoxic activity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov
The following table presents examples of molecular hybridization involving the thiopyranopyrimidine scaffold.
| Core Scaffold | Hybridized Moiety | Resulting Hybrid Class | Therapeutic Target/Application | Reference |
| Thiopyrano[2,3-d]thiazole | Pyrazole | Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Anticancer; Carbonic Anhydrase IX/XII Inhibition | nih.gov |
| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Chromone | Thiopyranopyrimidine-chromone hybrids | Anticancer; PI3Kα/mTOR Inhibition | nih.gov |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Phenylpyridine/ Phenylpyrimidine-carboxamide | Thiopyranopyrimidine-carboxamide hybrids | Anticancer; Cytotoxicity | nih.gov |
Design and Development of Multi-Target Inhibitors
The complexity of diseases like cancer, which often involve the dysregulation of multiple signaling pathways, has driven the development of multi-target inhibitors. This approach, where a single molecule is designed to engage several disease-relevant targets, can offer advantages over single-target agents or combination therapies, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. nih.gov The thiopyranopyrimidine scaffold has proven to be a suitable framework for designing such multi-kinase inhibitors.
Researchers have successfully developed pyridothiopyranopyrimidine derivatives that act as multitargeted kinase inhibitors. nih.govnih.gov A study focusing on these compounds reported the discovery of derivatives with high potency against VEGFR-2 KDR, a key regulator of angiogenesis, as well as significant antiproliferative effects on a panel of human tumor cell lines. nih.govnih.gov Further investigation into the selectivity profile of representative compounds from this series revealed that they inhibit a multiplicity of kinase targets, which is believed to account for their potent anticancer effects. nih.gov
Similarly, the design of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a chromone moiety led to compounds with a multi-targeted profile. The optimized compound 10j from this series was found to inhibit both mTOR kinase and PI3Kα kinase, two critical nodes in a signaling pathway frequently overactivated in cancer. nih.gov
This multi-targeting strategy represents a rational approach to cancer therapy, aiming to simultaneously block key pathways involved in tumor growth and angiogenesis. nih.gov
The table below details thiopyranopyrimidine derivatives designed as multi-target inhibitors.
| Compound/Series | Primary Targets | Therapeutic Area | Key Outcome | Reference |
| 2-anilino-pyridothiopyranopyrimidines (e.g., 3b, 3i, 3j ) | VEGFR-2 KDR, Multiple other kinases | Cancer | Potent antiproliferative effects due to inhibition of multiple targets. nih.gov | nih.govnih.gov |
| Thiopyranopyrimidine-chromone hybrid (10j ) | mTOR, PI3Kα | Cancer | Excellent dual inhibitory activity and cytotoxicity. nih.gov | nih.gov |
Bioisosteric Relationships with Natural Purine (B94841) Bases
The concept of bioisosterism, where one functional group or molecule is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. The thiopyrano[2,3-d]pyrimidine scaffold is considered a bioisostere of natural purines, such as adenine (B156593). nih.gov This structural mimicry is a key reason for its success as a "privileged scaffold" in drug discovery, particularly for developing kinase inhibitors.
Purines are fundamental components of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Many enzymes, especially protein kinases, have a binding site specifically for the adenine portion of ATP. By replacing the imidazole (B134444) ring of a purine with a thiopyran ring, the resulting thiopyrano[2,3-d]pyrimidine structure can effectively mimic adenine and fit into the ATP-binding pocket of kinases. rsc.org This allows these synthetic compounds to act as competitive inhibitors, blocking the enzyme's activity and disrupting the signaling pathways they control.
This bioisosteric relationship has been exploited in the development of numerous kinase inhibitors based on fused pyrimidine systems. rsc.org For example, the related thieno[2,3-d]pyrimidine (B153573) scaffold is explicitly described as a bioisostere of adenine. nih.gov Similarly, thiazolo[4,5-d]pyrimidines are regarded as purine antagonists due to this structural similarity. mdpi.com The successful progression of various fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, into clinical trials as anticancer agents underscores the power of this bioisosteric approach. rsc.org The ability of the thiopyrano[2,3-d]pyrimidine core to mimic hinge region binding interactions in kinase active sites makes it a valuable starting point for the design of novel inhibitors targeting a wide range of kinases involved in oncogenesis. rsc.org
Future Research Directions and Unaddressed Challenges for 5h Thiopyrano 2,3 D Pyrimidine
Deepening Mechanistic Understanding at the Molecular Level and Target Validation
A primary challenge in the development of thiopyranopyrimidine-based agents is the precise elucidation of their molecular mechanisms of action. While many derivatives have been identified as inhibitors of protein kinases, microtubules, or other cellular targets, a deeper understanding of the specific molecular interactions is often required. nih.govnih.govnih.gov
Future research must focus on validating these biological targets. For instance, derivatives of the related 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine (B153573) scaffold have been designed as microtubule targeting agents. nih.gov Docking studies suggested that these compounds bind to the colchicine (B1669291) site of tubulin, with specific moieties forming hydrophobic interactions with key amino acid residues like Leuβ246 and Alaβ248. nih.gov Similarly, pyridothiopyranopyrimidine derivatives have been identified as multitargeted kinase inhibitors, with molecular docking suggesting that interaction with the enzyme active site is mediated by hydrogen bonds with residues like C919 in the hinge region of VEGFR-2's KDR domain. nih.gov
However, computational models require experimental validation. Techniques such as X-ray crystallography of ligand-target complexes, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and surface plasmon resonance (SPR) can confirm binding modes and provide crucial data on binding affinity and kinetics. Validating that the inhibition of a specific target (e.g., PI3Kα, EGFR, or tubulin) is directly responsible for the observed cellular effects is a critical step that remains to be fully addressed for many analogs. nih.govnih.govnih.gov This validation will be essential for developing biomarkers and for selecting patient populations most likely to respond to these targeted agents.
| Compound Class | Identified Target(s) | Key Molecular Interactions Noted in Research |
| Pyridothiopyranopyrimidine Derivatives | VEGFR-2 KDR, Multiple Kinases | Double H-bond between the pyrimidine (B1678525) scaffold/aniline (B41778) NH and the backbone NH/CO of C919 in the enzyme hinge region. nih.gov |
| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives | PI3Kα (putative) | The exact action mechanism and target interactions are not yet fully clear and require further study. nih.gov |
| Thieno[2,3-d]pyrimidine Derivatives | EGFRWT, EGFRT790M | Hydrogen bonds with Met793 and Lys745; electrostatic attractions with Met790, Lys745, and Glu762. nih.gov |
| 5,6,7,8-Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines | Microtubules (Colchicine Site) | Hydrophobic interactions with Leuβ246, Alaβ248, and Metβ257; potential water-mediated hydrogen bonds with Cysβ239. nih.gov |
Innovation in Synthetic Strategies for Diverse Analogs with Enhanced Specificity
The generation of diverse chemical libraries is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. Current synthetic approaches for thiopyranopyrimidine and related fused heterocyclic systems often involve multi-step sequences or one-pot, multi-component reactions. researchgate.netrsc.org For example, the synthesis of thieno[2,3-d]pyrimidines has been achieved through key steps like the Gewald reaction and Dieckmann-type cyclization. rsc.org Similarly, the synthesis of 5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine involves a five-step process including cyclization, chlorination, and a Suzuki reaction. atlantis-press.com
While effective, these methods can be limited in their ability to rapidly generate a wide array of analogs with precise structural modifications. Future research should focus on developing more efficient, flexible, and stereoselective synthetic strategies. Innovations could include:
Flow Chemistry: Utilizing microreactors to improve reaction efficiency, safety, and scalability, allowing for rapid synthesis of analog libraries.
Catalyst Development: Discovering novel catalysts for one-pot reactions to improve yields and reduce reaction times and byproducts. researchgate.net
Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that can generate a wide range of structurally diverse molecules from a common starting material, enabling broader exploration of the chemical space around the thiopyranopyrimidine core.
Late-Stage Functionalization: Developing methods to modify the core scaffold in the final steps of a synthesis, which would allow for the rapid creation of analogs from a common advanced intermediate. atlantis-press.com
These advanced synthetic methodologies are crucial for creating libraries of compounds with varied substituents, which can then be screened to identify derivatives with enhanced potency and, critically, improved selectivity for their intended biological targets.
Predictive Computational Modeling for Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the 5H-thiopyrano[2,3-d]pyrimidine scaffold holds significant promise. Molecular docking has been widely used to predict the binding modes of these compounds within the active sites of their target proteins, such as EGFR and PI3K. nih.govnih.gov For instance, docking studies of thieno[2,3-d]pyrimidine derivatives against EGFR helped to rationalize their inhibitory activity by showing key hydrogen bond interactions with residues like Met793 and Lys745. nih.gov
However, future research must move beyond simple docking studies to incorporate more sophisticated computational techniques. Molecular dynamics (MD) simulations, for example, can provide a more dynamic picture of how a ligand interacts with its target over time, confirming the stability of predicted binding modes. nih.gov Furthermore, the use of free energy perturbation (FEP) or thermodynamic integration (TI) calculations can offer more accurate predictions of binding affinities, helping to prioritize which analogs to synthesize.
A significant unaddressed challenge is the development of robust predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. While some studies have performed computational ADMET predictions, these models need to be refined and validated specifically for this class of compounds. nih.gov Integrating machine learning and artificial intelligence (AI) with these computational models could accelerate the design-synthesize-test cycle, enabling the more rapid identification of drug candidates with both high potency and favorable drug-like properties.
| Computational Method | Application in Thiopyranopyrimidine Research | Future Direction/Challenge |
| Molecular Docking | Predicting binding modes and poses within target active sites (e.g., EGFR, VEGFR-2, Tubulin). nih.govnih.govnih.gov | Improving scoring functions for better prediction of binding affinity; accounting for protein flexibility. |
| Molecular Dynamics (MD) Simulations | Confirming the stability of ligand-protein complexes and analyzing dynamic interactions over time. nih.gov | Increasing simulation timescales for more complex systems; integrating with advanced binding free energy calculations. |
| ADMET Prediction | In silico assessment of drug-likeness and safety profiles to filter compounds early in the discovery process. nih.govrsc.org | Developing and validating more accurate predictive models specific to fused heterocyclic scaffolds to reduce late-stage failures. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to guide the design of more potent analogs. | Building more robust and predictive QSAR models by incorporating 3D structural information and machine learning algorithms. |
Strategic Development of Highly Selective Therapeutic Agents
A major hurdle in cancer therapy is the development of agents that can selectively target cancer cells while sparing healthy ones. While some thiopyranopyrimidine derivatives have been developed as multitargeted kinase inhibitors, a strategy that can be effective against complex diseases like cancer, this approach also carries the risk of off-target toxicities. nih.gov Therefore, a key future direction is the strategic design of highly selective agents.
Achieving selectivity, particularly among highly homologous protein families like kinases, is a significant challenge. This requires the design of molecules that can exploit subtle differences in the amino acid composition or conformation of the target's active site. For example, designing an EGFR inhibitor that is selective for a specific mutation (like T790M) while sparing the wild-type (WT) form is a critical goal to minimize side effects. nih.gov
Another strategic avenue is the development of these compounds for novel therapeutic applications. For example, highly potent microtubule-targeting agents derived from related scaffolds are being explored as cytotoxic payloads for antibody-drug conjugates (ADCs). nih.gov This approach uses a monoclonal antibody to deliver the potent thiopyranopyrimidine derivative directly to cancer cells, thereby maximizing efficacy while minimizing systemic exposure and toxicity. nih.gov Further research is needed to identify thiopyranopyrimidine derivatives with the appropriate potency and chemical handles for conjugation, representing a promising strategy for creating next-generation cancer therapeutics. Overcoming drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp), is another critical strategic goal that has been successfully addressed by some thieno[2,3-d]pyrimidine analogs. mdpi.com
Q & A
Q. How can synthetic yields of 5H-thiopyrano[2,3-d]pyrimidine derivatives be optimized under varying reaction conditions?
- Methodological Answer : Optimization involves adjusting solvent systems, catalysts, and reaction times. For example, using acetic acid/acetic anhydride with sulfuric acid as a catalyst at 110–115°C for 3–5 hours yields 46–58% of 5-(4-nitrophenyl) derivatives . Lower yields (10–30%) are observed with POCl₃ in pyridine, likely due to incomplete chlorination or side reactions. Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Prolonged boiling (8–10 hours) enhances cyclization but may degrade thermally labile substituents.
- Catalysts : Sulfuric acid accelerates acetylation, while triethylamine aids in deprotonation during condensation steps .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.25–7.62 ppm) and NH groups (δ 11.14–12.53 ppm) confirm substitution patterns. For example, the singlet at δ 4.45–5.43 ppm corresponds to the pyran ring’s methylene protons .
- FT-IR : Stretching vibrations at 1650–1750 cm⁻¹ (C=O) and 2500–2600 cm⁻¹ (S-H) validate thiopyrano and pyrimidinone moieties .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios (e.g., C: 48.53% vs. 48.26% for compound I) confirm purity .
Q. How do substituents at the 5-position influence the antiviral activity of these derivatives?
- Methodological Answer : Substituent effects are evaluated via herpes simplex virus (HSV) inhibition assays (Table 4 in ). For example:
- Electron-withdrawing groups (e.g., p-nitrophenyl in compound I) enhance activity (EC₅₀: 0.8 μM) by improving membrane permeability.
- Hydrophobic groups (e.g., benzyl in compound II) reduce efficacy (EC₅₀: 12.4 μM) due to poor solubility.
- Thiol groups (compound IX) increase interferon induction (Table 5, ), suggesting immunomodulatory synergy.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Contradictions arise from differential target expression. For example:
- Compound IIIa inhibits PI3Kα in breast cancer (IC₅₀: 0.2 μM) but shows weak activity in renal cells due to PI3Kβ isoform prevalence .
- Mitochondrial toxicity assays (e.g., JC-1 staining) distinguish target-specific effects from off-target organelle damage.
- Molecular docking : Align compounds with kinase hinge regions (e.g., Val 851 in PI3Kγ) to predict isoform selectivity .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy of this compound-based antitumor agents?
- Methodological Answer :
- Pharmacokinetic optimization : Introduce PEGylated side chains to improve half-life (e.g., compound 19a: t₁/₂ = 6.2 hours in mice) .
- Prodrug design : Mask thiol groups as acetylated precursors to reduce plasma protein binding .
- Toxicity profiling : Acute toxicity studies (Table 7, ) show LD₅₀ > 500 mg/kg for most derivatives, but hepatotoxicity risks require glutathione depletion assays.
Q. How can computational modeling guide the design of this compound derivatives with enhanced PARP-1 inhibition?
- Methodological Answer :
- CoMFA models : Field alignment scores >0.6 (e.g., compound 8 in ) correlate with NAD⁺-competitive binding.
- Hydrophobic maps : Negative field points near the pyrimidine ring enhance interactions with Tyr 907 and Lys 903 in PARP-1’s catalytic domain .
- MD simulations : Assess stability of hydrogen bonds with Ser 904 over 100 ns trajectories to prioritize synthetically feasible analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
